molecular formula C8H16N2 B3111450 Octahydroindolizin-6-amine CAS No. 1824202-77-8

Octahydroindolizin-6-amine

Cat. No.: B3111450
CAS No.: 1824202-77-8
M. Wt: 140.23 g/mol
InChI Key: DPBJLNMVJTYHJR-UHFFFAOYSA-N
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Description

Octahydroindolizin-6-amine: is a bicyclic amine compound that features a saturated six-membered ring fused to a saturated five-membered ring, with an amine group attached to the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing octahydroindolizin-6-amine involves the reductive amination of octahydroindolizin-6-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative.

    Hydrogenation: Another method involves the hydrogenation of indolizin-6-amine using a catalyst such as palladium on carbon under high pressure and temperature conditions. This method reduces the double bonds in the indolizine ring system, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydroindolizin-6-amine can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form fully saturated amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully saturated amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Octahydroindolizin-6-amine can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Due to its structural similarity to biologically active compounds, this compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases.

    Biochemical Research: The compound is used in studies to understand the interactions between amine-containing molecules and biological targets.

Industry:

    Material Science: this compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of octahydroindolizin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity.

Comparison with Similar Compounds

    Indolizine: A structurally related compound with an unsaturated ring system.

    Piperidine: A six-membered ring amine that shares some chemical properties with octahydroindolizin-6-amine.

    Pyrrolidine: A five-membered ring amine that is structurally similar but lacks the fused ring system.

Uniqueness: this compound is unique due to its bicyclic structure, which provides a combination of rigidity and flexibility that is not present in simpler amines like piperidine and pyrrolidine. This structural feature can enhance its binding interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJLNMVJTYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizin-6-amine
Reactant of Route 2
Octahydroindolizin-6-amine
Reactant of Route 3
Octahydroindolizin-6-amine
Reactant of Route 4
Octahydroindolizin-6-amine
Reactant of Route 5
Octahydroindolizin-6-amine
Reactant of Route 6
Octahydroindolizin-6-amine

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